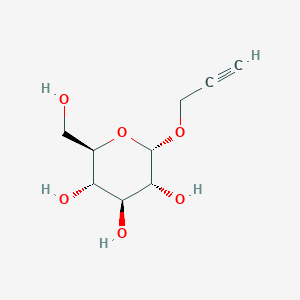

Propargyl a-D-glucopyranoside

Description

Significance of Propargyl α-D-Glucopyranoside as a Versatile Synthetic Intermediate

The primary significance of Propargyl α-D-glucopyranoside lies in its role as a versatile synthetic intermediate. The propargyl group's terminal alkyne is readily available for CuAAC reactions, enabling the efficient and specific conjugation of the glucose moiety to a wide array of molecules bearing an azide (B81097) group. researchgate.net This "click" reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for the complex and often sensitive nature of carbohydrate chemistry. researchgate.net

The synthesis of Propargyl α-D-glucopyranoside itself can be achieved through several methods. One common approach involves the glycosidation of propargyl alcohol with a protected glucose derivative, such as peracetylated glucose, often catalyzed by a Lewis acid like boron trifluoride etherate, followed by deprotection under basic conditions. researchgate.net Another method utilizes the Ferrier reaction with tri-O-acetyl-D-glucal and propargyl alcohol. tandfonline.com The choice of synthetic route can influence the anomeric purity of the final product. mdpi.com

Once synthesized, Propargyl α-D-glucopyranoside serves as a building block for a diverse range of molecules. For instance, it has been used in the synthesis of disaccharides, which are crucial components of bacterial capsular polysaccharides and have applications in the development of glycoconjugate vaccines. nih.gov Furthermore, it is a precursor for creating modified carbohydrates and glycosides used in biomedical research to study various diseases.

Interdisciplinary Role in Chemical Biology and Materials Science Research

The utility of Propargyl α-D-glucopyranoside extends beyond traditional organic synthesis into the interdisciplinary fields of chemical biology and materials science.

In chemical biology , the ability to "click" the glucose unit onto other molecules allows for the creation of sophisticated probes and tools to study biological processes involving carbohydrates (glycobiology). medchemexpress.com For example, it can be used to synthesize glycopolymers and glycoarrays for studying carbohydrate-protein interactions, which are fundamental to many biological recognition events. researchgate.net The resulting 1,2,3-triazole linkage formed through the click reaction is stable and serves to connect the carbohydrate to various functional entities, including fluorescent dyes, affinity tags, or drug molecules. researchgate.netresearchgate.net This has led to the development of mannosylated structures for biomedical applications, leveraging their ability to bind to specific biological receptors. mdpi.com

In materials science , Propargyl α-D-glucopyranoside is employed in the surface functionalization of materials to impart specific biological recognition properties. For instance, it has been used to modify cellulose, creating sugar-based derivatives with altered properties. d-nb.info The click reaction enables the grafting of carbohydrate units onto polymer backbones or the surface of nanoparticles, such as nano-sized metal-organic frameworks (nanoMOFs), to enhance their biocompatibility and for targeted delivery applications. researchgate.net The synthesis of carbohydrate-based materials is an active area of research with potential applications spanning from biotechnology to advanced materials. mdpi.comnovapublishers.com

Structure

3D Structure

Properties

Molecular Formula |

C9H14O6 |

|---|---|

Molecular Weight |

218.2 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |

InChI Key |

DSKUDOWHGLWCBQ-ZEBDFXRSSA-N |

Isomeric SMILES |

C#CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Propargyl α D Glucopyranoside and Its Derivatives

Direct Glycosidation Approaches

Direct glycosidation methods offer a straightforward route to propargyl α-D-glucopyranoside by forming the glycosidic bond between a glucose donor and propargyl alcohol. The choice of catalyst and reaction conditions plays a crucial role in determining the stereoselectivity and yield of the desired α-anomer.

Acid-Catalyzed Glycosidation of Peracetylated Glucose with Propargyl Alcohol

A prevalent method for the synthesis of propargyl glycosides involves the reaction of a fully protected glucose derivative, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, with propargyl alcohol in the presence of a Lewis acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed catalyst for this transformation. taylorfrancis.com

The reaction proceeds via the formation of an oxocarbenium ion intermediate upon activation of the anomeric acetate (B1210297) by the Lewis acid. Subsequent nucleophilic attack by propargyl alcohol leads to the formation of the glycosidic bond. While this method can produce the desired propargyl glucopyranoside, the stereochemical outcome is highly dependent on the reaction conditions and the nature of the protecting groups on the glucose donor. The use of a participating group, such as an acetyl group at the C-2 position, typically favors the formation of the 1,2-trans-glycoside, which in the case of glucose would be the β-anomer. However, under certain conditions, anomerization can lead to the formation of the thermodynamically more stable α-anomer.

A typical experimental protocol involves dissolving the peracetylated glucose and propargyl alcohol in a dry aprotic solvent, such as dichloromethane, followed by the addition of the Lewis acid catalyst at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

| Reactants | Catalyst | Solvent | Temperature | Time | Product | Yield |

| 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, Propargyl alcohol | BF₃·OEt₂ | Dichloromethane | 0 °C to rt | Varies | Propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Moderate to Good |

Data adapted from representative procedures.

Following the glycosidation, the acetyl protecting groups can be removed under basic conditions, such as Zemplén deacetylation using sodium methoxide (B1231860) in methanol, to yield the unprotected propargyl α-D-glucopyranoside. researchgate.net

Acetyl Chloride-Mediated Conversion of Glucose with Propargyl Alcohol

An alternative direct approach utilizes acetyl chloride as a catalyst for the glycosidation of unprotected glucose with propargyl alcohol. This method offers the advantage of a one-pot procedure where the hydroxyl groups of glucose are first acetylated in situ, followed by the glycosylation reaction.

In a typical procedure, glucose is suspended in propargyl alcohol, and a catalytic amount of acetyl chloride is added. The reaction mixture is then heated, often under microwave irradiation, to facilitate both the acetylation and the subsequent glycosylation. researchgate.net This method can be advantageous due to its simplicity and the use of a readily available and inexpensive catalyst. However, controlling the stereoselectivity to favor the α-anomer can be challenging, and a mixture of anomers is often obtained.

| Reactant | Catalyst | Reagent | Conditions | Product |

| D-Glucose | Acetyl chloride | Propargyl alcohol | Microwave, 50 °C, 10 min | Propargyl α/β-D-glucopyranoside |

Data adapted from a representative microwave-assisted synthesis. researchgate.net

Purification of the anomeric mixture is typically achieved by column chromatography to isolate the desired propargyl α-D-glucopyranoside.

Regioselective Functionalization Strategies

The selective modification of the hydroxyl groups of propargyl α-D-glucopyranoside is crucial for the synthesis of more complex and well-defined glycostructures. Regioselective functionalization strategies aim to differentiate the reactivity of the various hydroxyl groups, allowing for site-specific modifications.

Site-Selective Tosylation and Subsequent Modifications

The hydroxyl groups of a glucopyranoside exhibit different reactivities, with the primary hydroxyl group at the C-6 position being the most nucleophilic and sterically accessible. This inherent reactivity difference can be exploited for site-selective tosylation. The introduction of a tosyl (p-toluenesulfonyl) group at a specific position provides a versatile handle for subsequent nucleophilic substitutions, eliminations, or reductions.

For instance, the selective tosylation of the C-6 hydroxyl group of a protected propargyl α-D-glucopyranoside can be achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) at low temperatures. The resulting 6-O-tosyl derivative can then be converted into a variety of other functional groups. For example, displacement with sodium azide (B81097) (NaN₃) yields a 6-azido derivative, a precursor for a 6-amino sugar.

A common strategy for achieving regioselectivity at other positions involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). mdpi.com The formation of a stannylene acetal (B89532) between two adjacent hydroxyl groups can activate one of them for selective tosylation. For methyl α-D-glucopyranoside, the reaction with Bu₂SnO followed by tosylation has been shown to favor substitution at the C-2 or C-3 positions, depending on the reaction conditions. nih.gov This strategy can be adapted for propargyl α-D-glucopyranoside.

| Substrate | Reagent | Conditions | Major Product |

| Propargyl 4,6-O-benzylidene-α-D-glucopyranoside | TsCl, Pyridine | 0 °C | Propargyl 2-O-tosyl-4,6-O-benzylidene-α-D-glucopyranoside |

| Methyl α-D-glucopyranoside | 1. Bu₂SnO; 2. TsCl | Varies | Regioselectively tosylated products |

Data adapted from general procedures for regioselective tosylation of pyranosides. mdpi.comnih.gov

Orthogonal Protection Schemes for Anomeric and Primary Hydroxyl Groups

To achieve selective manipulation of multiple hydroxyl groups within the propargyl α-D-glucopyranoside scaffold, orthogonal protecting group strategies are employed. wiley-vch.de This involves the use of protecting groups that can be removed under distinct conditions without affecting others.

A common approach is to differentiate the primary hydroxyl group at C-6 from the secondary hydroxyls at C-2, C-3, and C-4. The C-6 hydroxyl can be selectively protected with a bulky silyl (B83357) ether, such as a tert-butyldiphenylsilyl (TBDPS) group, due to its lower steric hindrance. nih.gov The remaining secondary hydroxyls can then be protected with a different type of protecting group, for example, benzyl (B1604629) ethers (Bn), which are stable under the conditions used for silyl ether cleavage (e.g., fluoride (B91410) ions).

The anomeric propargyl group itself serves as a protecting group for the anomeric position and is stable to many reaction conditions used for modifying the other hydroxyl groups. This inherent orthogonality is a key feature of propargyl glycosides.

An example of an orthogonal protection scheme could involve the following steps:

Selective protection of the C-6 hydroxyl group of propargyl α-D-glucopyranoside with TBDPSCl.

Protection of the remaining hydroxyl groups at C-2, C-3, and C-4 with benzyl bromide (BnBr) under basic conditions.

Selective deprotection of the C-6 TBDPS group using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).

This sequence yields a propargyl α-D-glucopyranoside derivative with a free primary hydroxyl group, which can be further functionalized, while the other positions remain protected.

| Hydroxyl Group | Protecting Group | Cleavage Condition |

| C-6 (Primary) | TBDPS | Fluoride ion (e.g., TBAF) |

| C-2, C-3, C-4 (Secondary) | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |

| C-1 (Anomeric) | Propargyl | Stable to many conditions |

Targeted Acetylation for Specific Hydroxyl Group Manipulation

Targeted acetylation of specific hydroxyl groups in propargyl α-D-glucopyranoside allows for fine-tuning of its chemical properties and provides a means to temporarily mask certain positions during a multi-step synthesis. Acetyl groups are easily introduced using reagents like acetic anhydride (B1165640) or acetyl chloride and can be selectively removed under mild basic conditions.

Regioselective acetylation can be achieved through several strategies. Enzymatic catalysis, for instance, using lipases, can exhibit high regioselectivity for the acetylation of specific hydroxyl groups in unprotected sugars.

Chemical methods often rely on the differential reactivity of the hydroxyl groups or the use of directing groups. For example, in a diol system, the less hindered hydroxyl group may be selectively acetylated under kinetic control at low temperatures. The use of organocatalysts has also emerged as a powerful tool for regioselective acylation of carbohydrates.

For propargyl α-D-glucopyranoside, selective acetylation of the primary C-6 hydroxyl group is generally straightforward due to its higher reactivity. To target the secondary hydroxyls, a common strategy is to first protect the C-6 position and then perform the acetylation. Subsequent selective deprotection of the acetyl group can then unmask a specific secondary hydroxyl for further transformation.

| Method | Key Feature | Targeted Position(s) |

| Enzymatic Acetylation | High regioselectivity | Often primary hydroxyls (e.g., C-6) |

| Kinetic Control | Low temperature, controlled stoichiometry | Less sterically hindered hydroxyls |

| Protection/Deprotection | Orthogonal protecting groups | Any specific hydroxyl group |

Advanced Glycosylation Technologies

Recent advances in chemical glycosylation have led to the development of highly efficient and stereoselective methods. These technologies often rely on novel activation methods for glycosyl donors, employing transition metal catalysts or uniquely designed leaving groups to control the stereochemical outcome of the glycosidic bond formation.

A notable development in the activation of stable thioglycoside donors involves the use of palladium(II) bromide. researchgate.net While PdBr₂ alone can activate thioglycosides, research has demonstrated that the addition of propargyl bromide as an additive significantly improves reaction efficiency. researchgate.netbiosynth.com This combination leads to higher yields and cleaner reaction profiles. researchgate.net

The role of propargyl bromide is believed to be more than that of a simple scavenger. Mechanistic studies suggest that it assists by forming an ionizing complex, which helps to accelerate the departure of the thioalkyl or thioaryl leaving group. researchgate.net The effectiveness of this additive is highlighted by comparative experiments. For instance, the glycosylation of a thiogalactoside donor in the presence of a stoichiometric amount of PdBr₂ was sluggish, affording the desired disaccharide in 76% yield after 48 hours. researchgate.netresearchgate.net In contrast, the inclusion of propargyl bromide accelerated the reaction, providing an excellent 96% yield in just 24 hours. researchgate.netresearchgate.net This method has been successfully applied to a variety of thioglycoside donors, including both armed and disarmed variants, reacting with different glycosyl acceptors. researchgate.net

| Entry | PdBr₂ (equiv.) | Propargyl Bromide | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1.0 | Absent | 48 | 76 | researchgate.net |

| 2 | 1.0 | Present | 24 | 96 | researchgate.net |

Propargyl 1,2-orthoesters have emerged as highly effective glycosyl donors for the stereoselective synthesis of 1,2-trans glycosides. mdpi.comcftri.res.in This methodology typically employs a gold(III) salt, such as AuBr₃, as a catalytic promoter. The gold catalyst activates the alkyne of the propargyl group, which facilitates the rearrangement of the orthoester into a 1,2-dioxolenium ion intermediate. mdpi.com This intermediate is then attacked by a glycosyl acceptor exclusively from the alpha-face, resulting in the formation of a 1,2-trans glycosidic linkage with high stereoselectivity. mdpi.com

The versatility of this protocol has been demonstrated with a broad range of glycosyl acceptors, including aliphatic, alicyclic, and steroidal alcohols, as well as primary and secondary hydroxyl groups of other sugar molecules to form disaccharides. mdpi.com The reaction conditions are generally mild, requiring only catalytic amounts of the gold promoter. mdpi.com This strategy has been applied to the synthesis of various complex glycostructures, including glycopolymers, glycomimetics, and carbohydrate epitopes of infectious bacteria. mdpi.com

| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Galactose-derived propargyl 1,2-orthoester | Adamantanol | Adamantyl β-D-galactopyranoside derivative | 95 | mdpi.com |

| Glucose-derived propargyl 1,2-orthoester | N-Fmoc-serine benzyl ester | Glycosylated serine derivative | Good | mdpi.com |

| Galactose-derived propargyl 1,2-orthoester | Methyl α-D-glucopyranoside derivative | Disaccharide | Good | mdpi.com |

Gold catalysis has become a prominent tool in modern glycosylation chemistry due to the high affinity of gold salts for alkynes, enabling activation under mild and efficient conditions. taylorfrancis.comresearchgate.net This has been particularly exploited for achieving high 1,2-trans selectivity. As discussed previously, the gold(III)-catalyzed activation of propargyl 1,2-orthoesters provides exclusively 1,2-trans glycosides. mdpi.comnih.gov The mechanism proceeds through a key 1,2-dioxolenium ion intermediate, which ensures the stereochemical outcome. mdpi.com

Beyond orthoesters, other propargyl-containing donors have been developed for gold-catalyzed systems. For example, glycosyl N-1,1-dimethylpropargyl carbamates have been introduced as bench-stable donors. taylorfrancis.comresearchgate.net In the presence of a cationic gold(I) catalyst, these donors react with various sugar acceptors to afford glycosides in good to excellent yields. taylorfrancis.com This method is compatible with both armed and disarmed donors and demonstrates orthogonality with other common glycosylation methods, such as those involving thioglycosides, allowing for sequential glycosylation strategies. taylorfrancis.comresearchgate.net

| Glycosyl Donor Type | Catalyst System | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|

| Propargyl 1,2-Orthoester | AuBr₃ (catalytic) | Activation of alkyne to form dioxolenium ion | Exclusively 1,2-trans | mdpi.comnih.gov |

| Glycosyl N-1,1-dimethylpropargyl carbamate | Cationic Gold(I) / AgOTf | Activation of bench-stable donor | High β-selectivity (for glucose) | taylorfrancis.comresearchgate.net |

| Glycosyl o-alkynylbenzoate | Cationic Gold(I) | Efficient for various glycosides | Dependent on participating group | taylorfrancis.com |

In the search for more sustainable and cost-effective glycosylation promoters, researchers have investigated the use of earth-abundant metals. A recently developed method utilizes ferric chloride (FeCl₃) for the activation of thioglycosides. nih.gov This approach is noteworthy as it functions without the need for additives or co-promoters that are often required in other thioglycoside activation protocols. nih.gov

The reaction requires a stoichiometric amount of FeCl₃ for efficient activation and proceeds smoothly, especially with reactive "armed" galactosyl and glucosyl donors. nih.gov Glycosylations with a range of primary and secondary alcohol acceptors were shown to produce the corresponding disaccharides in good to excellent yields, typically within one hour at 0 °C. nih.gov This FeCl₃-mediated method presents a greener alternative to many traditional activators that rely on heavy metals or more complex reagents. nih.gov

| Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Per-O-benzylated ethylthio galactoside | Primary glycosyl acceptor (Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) | DCM/MeCN | 64 | nih.gov |

| Armed glucosyl donor | Primary glycosyl acceptor | DCM/MeCN | Good to Excellent | nih.gov |

| Armed galactosyl donor | Secondary glycosyl acceptor | DCM/MeCN | Good to Excellent | nih.gov |

While the formation of 1,2-trans glycosidic linkages is often readily achieved via neighboring group participation, the stereoselective synthesis of 1,2-cis linkages remains a significant challenge. A powerful strategy to address this involves a gold-catalyzed Sɴ2 glycosylation that proceeds with inversion of stereochemistry at the anomeric center. researchgate.netnetsci-journal.com This is enabled by a "traceless" directing group that is appended to the anomeric leaving group itself. researchgate.net

In this "directing-group-on-leaving-group" (DGLG) approach, a 1,2-trans glycosyl donor is used to generate a 1,2-cis glycoside product. researchgate.netnetsci-journal.com Upon activation by a gold catalyst, the donor forms an intermediate where the directing group is positioned to deliver the incoming glycosyl acceptor to the backside of the anomeric C-O bond. researchgate.net This controlled delivery facilitates the Sɴ2 displacement of the leaving group, resulting in stereoinversion. Because the directing moiety is part of the leaving group, it is not incorporated into the final product, hence the term "traceless". researchgate.net Various directing groups have been designed, including oxazole-based and amide-functionalized systems, which have enabled the synthesis of challenging 1,2-cis-glucosides, -galactosides, and -mannosides with good to outstanding stereoselectivity. researchgate.net

| Glycosyl Donor (Anomer) | Directing Group System | Product (Anomer) | α/β Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-D-Glucopyranosyl ester | Oxazole-based | α-D-Glucoside | 11:1 | Good | researchgate.net |

| β-D-Galactopyranosyl 1-naphthoate | Amide-functionalized | α-D-Galactoside | >20:1 | 91 | |

| α-D-Mannopyranosyl 1-naphthoate | Amide-functionalized | β-D-Mannoside | 1:15 | 96 |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. For the synthesis of Propargyl α-D-glucopyranoside, enzymatic glycosylation offers a potentially highly selective route. This typically involves glycosidases or glycosyltransferases. biosynth.comcftri.res.in

Glycosidases, which naturally hydrolyze glycosidic bonds, can be used for synthesis under either equilibrium-controlled (reverse hydrolysis) or kinetically controlled (transglycosylation) conditions. cftri.res.in For synthesizing Propargyl α-D-glucopyranoside, a transglycosylation approach would be most common. In this method, a suitable β-glucosidase (EC 3.2.1.21) is used to catalyze the transfer of a glucose unit from an activated donor (e.g., a disaccharide like cellobiose (B7769950) or an aryl glucoside) to propargyl alcohol, which acts as the acceptor. netsci-journal.com The key to achieving a good yield is to favor the kinetically controlled transfer to the propargyl alcohol over the competing hydrolysis reaction with water. cftri.res.in This can often be achieved by using a high concentration of the acceptor alcohol. netsci-journal.com

Alternatively, glycosyltransferases offer a highly specific method for glycoside synthesis. biosynth.comnih.gov These enzymes use activated sugar nucleotide donors, such as UDP-glucose, to transfer a sugar moiety to a specific acceptor. nih.gov A suitable glucosyltransferase could catalyze the reaction between UDP-glucose and propargyl alcohol to form Propargyl α-D-glucopyranoside. While highly selective, this approach can be limited by the cost and availability of both the enzyme and the sugar nucleotide donor, though systems for in-situ regeneration of the donor have been developed. nih.gov An example of a related chemoenzymatic approach is the use of a xylanase for the synthesis of propargyl xylosides, demonstrating the feasibility of using enzymes to glycosylate propargyl alcohol. researchgate.net

Enzymatic Approaches in Multivalent Glycocluster Construction

The construction of multivalent glycoclusters, which mimic the dense presentation of carbohydrates on cell surfaces, is a powerful strategy for studying and modulating carbohydrate-protein interactions. Chemoenzymatic approaches are particularly well-suited for this purpose, combining the precision of enzymatic glycosylation with the versatility of chemical ligation. Propargyl α-D-glucopyranoside is an ideal starting point for these strategies.

The general chemoenzymatic strategy for constructing multivalent glycoclusters using propargyl α-D-glucopyranoside involves a two-stage process. First, the propargyl glucoside can be enzymatically elongated to create a more complex oligosaccharide. This step utilizes the high stereo- and regioselectivity of glycosyltransferases. For instance, a galactosyltransferase could be employed to add a galactose unit to the glucose core, forming a propargyl lactoside derivative.

The second stage involves the chemical conjugation of these enzymatically synthesized propargyl glycosides to a multivalent scaffold. The terminal alkyne group of the propargyl moiety readily participates in CuAAC reactions with azide-functionalized scaffolds. These scaffolds can range from simple molecules to complex dendrimers or polymers, allowing for precise control over the valency and spatial arrangement of the carbohydrate ligands. This approach leverages the strengths of both enzymatic synthesis for the intricate carbohydrate portion and robust chemical ligation for the assembly of the final glycocluster.

| Enzyme Class | Scaffold Type | Ligation Chemistry | Resulting Structure |

| Glycosyltransferases | Dendrimers, Polymers, Peptides | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Multivalent Glycoclusters |

Chemoenzymatic Pathways for Functionalized Oligosaccharide Precursors

The synthesis of functionalized oligosaccharides is crucial for understanding their biological roles and for the development of carbohydrate-based therapeutics and diagnostics. Chemoenzymatic pathways starting from propargyl α-D-glucopyranoside offer a streamlined approach to these complex molecules. The propargyl group serves as a versatile linker for subsequent conjugation to proteins, lipids, or surfaces.

A key strategy involves the use of propargyl α-D-glucopyranoside as an acceptor substrate for various glycosyltransferases. For example, β-1,4-galactosyltransferase (β4Gal-T) can transfer a galactose residue from a donor substrate like UDP-galactose to the 4-position of the glucose in propargyl α-D-glucopyranoside, yielding propargyl β-D-galactosyl-(1→4)-α-D-glucopyranoside (propargyl lactosamine precursor). This disaccharide can then be further elongated with other glycosyltransferases to build more complex oligosaccharide chains.

While some studies have focused on the chemical synthesis of such precursors, the enzymatic approach offers significant advantages in terms of stereoselectivity and the avoidance of extensive protecting group manipulations. The compatibility of the propargyl group with many enzymatic conditions makes it an excellent choice for these chemoenzymatic strategies.

| Enzyme | Donor Substrate | Acceptor Substrate | Product |

| β-1,4-galactosyltransferase (β4Gal-T) | UDP-galactose | Propargyl α-D-glucopyranoside | Propargyl N-acetyllactosamine |

Investigation of Enzymatic Sialic Acid Transfer to Propargyl Glucoside Conjugates

Sialic acids are crucial terminal monosaccharides on many glycoconjugates, mediating a wide range of biological recognition events. The enzymatic transfer of sialic acid to acceptor molecules is catalyzed by sialyltransferases. Investigating the ability of these enzymes to utilize propargyl glucoside conjugates as acceptors is of great interest for the synthesis of sialylated probes and therapeutics.

The acceptor specificity of sialyltransferases is a critical factor. For instance, the α-2,3-sialyltransferase from Pasteurella multocida (PmST1) is a well-characterized enzyme known for its broad acceptor substrate tolerance. Research has shown that PmST1 can sialylate a variety of lactose-containing acceptors. nih.gov Therefore, a propargyl lactoside, synthesized chemoenzymatically as described in the previous section, would be a promising candidate as an acceptor for PmST1. The enzymatic reaction would involve the transfer of N-acetylneuraminic acid (Neu5Ac) from a donor substrate, typically CMP-Neu5Ac, to the terminal galactose of the propargyl lactoside.

The resulting sialylated propargyl oligosaccharide would be a valuable precursor for various applications. The propargyl group would allow for its facile conjugation to other molecules or surfaces, enabling the study of sialic acid-mediated interactions in a variety of contexts. While direct enzymatic sialylation of the monosaccharide propargyl α-D-glucopyranoside is less likely due to the typical acceptor requirements of sialyltransferases for a terminal galactose or N-acetylgalactosamine, its elongated derivatives are excellent candidates for enzymatic sialic acid transfer.

| Enzyme | Donor Substrate | Potential Acceptor | Expected Product |

| Pasteurella multocida α-2,3-sialyltransferase (PmST1) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Propargyl β-D-galactosyl-(1→4)-α-D-glucopyranoside | Propargyl α-Neu5Ac-(2→3)-β-D-Gal-(1→4)-α-D-Glc |

Chemical Transformations and Reactivity Profiles of Propargyl α D Glucopyranoside

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The terminal alkyne functionality of Propargyl α-D-glucopyranoside makes it a highly valuable precursor in the synthesis of more complex glycoconjugates through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," enables the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the glucopyranoside and an azide-containing molecule. The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, which is particularly advantageous in the intricate field of carbohydrate chemistry.

The versatility of the CuAAC reaction allows for the conjugation of Propargyl α-D-glucopyranoside with a diverse array of azide-functionalized molecules, including but not limited to, other carbohydrates, peptides, fluorescent dyes, and small molecule drugs. This has led to the development of novel neoglycoconjugates with potential applications in medicinal chemistry and chemical biology.

Detailed research findings have demonstrated the successful application of CuAAC in creating complex glycosidic structures. The reaction typically proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. beilstein-journals.org Alternatively, copper(I) salts like copper(I) iodide (CuI) can be used directly. jchr.org The choice of solvent and ligands can influence the reaction efficiency. Common solvents include mixtures of water with organic solvents like t-butanol, or dimethylformamide (DMF). nih.gov

For instance, the CuAAC reaction has been employed to synthesize a variety of 1,2,3-triazole-linked glycosides by reacting alkyne-functionalized sugars with substituted aryl azides. mdpi.com These reactions often proceed with good to excellent yields, highlighting the robustness of this chemical transformation. While the specific reactivity of Propargyl α-D-glucopyranoside can be influenced by steric and electronic factors of the azide (B81097) partner, the general principles of the CuAAC reaction remain applicable.

The following table summarizes representative conditions and outcomes for CuAAC reactions involving alkyne-functionalized monosaccharides, providing an insight into the typical experimental parameters for the transformation of Propargyl α-D-glucopyranoside.

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 2-(2-(2-methoxyethoxy)ethoxy)-ethyl 3-azidobenzoate | CuSO₄·5H₂O, Sodium Ascorbate | Not Specified | Not Specified | Good | mdpi.com |

| Propargyl-derived benzimidazole | Various Glycosyl Azides | Not Specified | Not Specified | Not Specified | Potent Activity | nih.gov |

| Alkyne-functionalized sugars | Substituted-arylazides | Cu(I) | Not Specified | Not Specified | Good (75-81) | mdpi.com |

| Propargyl ethers of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles | 1-azido-2-chlorobenzene | CuI | Not Specified | Not Specified | 78.77-85.47 | jchr.org |

Q & A

Q. What are the established synthetic routes for Propargyl α-D-glucopyranoside, and how do reaction conditions influence yield?

Propargyl α-D-glucopyranoside is typically synthesized via glycosylation reactions. A common method involves alkylation of α-D-glucopyranose derivatives with propargyl bromide under alkaline conditions. Reaction parameters such as temperature (optimized between 40–60°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst choice (e.g., AgOTf for stereocontrol) critically affect yield and anomeric selectivity . Purification often employs column chromatography with silica gel, followed by crystallization. Researchers should monitor reaction progress using TLC (Rf ~0.3 in 7:3 EtOAc/hexane) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of Propargyl α-D-glucopyranoside validated in synthetic studies?

Structural confirmation relies on spectroscopic techniques:

- NMR : The anomeric proton (δ ~5.2 ppm, doublet, J = 3.8 Hz) confirms α-configuration. Propargyl protons appear as a triplet (δ ~2.4 ppm) and a singlet for the acetylenic proton (δ ~2.1 ppm) .

- XRD : Crystallographic data validate bond angles and distances (e.g., C1-O glycosidic bond length ~1.41 Å), ensuring correct stereochemistry .

- Mass Spectrometry : ESI-MS typically shows [M+Na]+ at m/z 275.1 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Propargyl α-D-glucopyranoside’s reactivity across different studies?

Discrepancies in reactivity (e.g., unexpected hydrolysis or polymerization) may arise from trace metal contaminants or solvent effects. Mitigation strategies include:

- Control Experiments : Compare reactivity in anhydrous vs. hydrated solvents (e.g., THF vs. DMF) to assess hydrolytic stability.

- Additive Screening : Chelating agents (EDTA) can suppress metal-catalyzed side reactions .

- Kinetic Studies : Monitor reaction rates under varying pH (4–9) to identify optimal stability windows. Researchers should document all variables (e.g., solvent batch, storage conditions) to ensure reproducibility .

Q. How does the propargyl group influence the compound’s biological activity compared to other glucopyranoside derivatives?

The propargyl moiety enhances metabolic stability and enables "click chemistry" applications (e.g., CuAAC for bioconjugation). Comparative studies with methyl or benzyl derivatives show:

- Enzymatic Resistance : Propargyl-modified glucopyranosides exhibit reduced hydrolysis by β-glucosidases due to steric hindrance.

- Cellular Uptake : Fluorescent tagging via click chemistry (using azide probes) reveals improved intracellular accumulation in cancer cell lines (e.g., HeLa) compared to non-clickable analogs .

- Apoptosis Induction : Structural analogs like methyl α-D-glucopyranoside demonstrate pro-apoptotic effects via mitochondrial pathways, suggesting similar mechanisms warrant exploration for the propargyl derivative .

Q. What analytical challenges arise in quantifying Propargyl α-D-glucopyranoside in complex matrices, and how are they addressed?

Co-eluting impurities in biological samples (e.g., serum) complicate quantification. Solutions include:

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and MRM transitions (m/z 275 → 113 for quantification).

- Derivatization : Silylation (e.g., BSTFA) enhances volatility for GC-MS analysis, improving detection limits (LOD ~0.1 ng/mL) .

- Internal Standards : Isotopically labeled analogs (e.g., D7-propargyl) correct for matrix effects .

Methodological Guidance

Q. How should researchers design experiments to investigate Propargyl α-D-glucopyranoside’s role in glycosylation pathways?

- Radiolabeling : Incorporate 14C-glucose into the glucopyranoside backbone to track metabolic incorporation in cell cultures.

- Enzyme Assays : Test inhibition/activation of glycosyltransferases (e.g., UDP-glucose dehydrogenase) using purified enzymes and kinetic modeling (Km/Vmax analysis) .

- Mutagenesis : CRISPR-engineered cells lacking specific glycosidases can elucidate degradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC50 calculation) using software like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., propargyl derivative vs. controls) to identify significant differences (p < 0.05).

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + metabolomics) to pinpoint toxicity biomarkers .

Data Interpretation and Reproducibility

Q. How can contradictory results in Propargyl α-D-glucopyranoside’s catalytic activity be reconciled?

Divergent catalytic outcomes (e.g., in nanoparticle synthesis) may stem from:

- Surface Adsorption Variability : Characterize nanoparticle surfaces via XPS or TEM to assess glucopyranoside coating uniformity.

- pH-Dependent Aggregation : Perform dynamic light scattering (DLS) under varying pH to correlate stability with reaction conditions . Transparent reporting of synthetic protocols (e.g., exact reagent grades, stirring speeds) is critical for reproducibility .

Q. What steps ensure ethical and rigorous data reporting in Propargyl α-D-glucopyranoside research?

- Pre-registration : Document hypotheses and experimental designs in repositories like Open Science Framework.

- Raw Data Archiving : Share NMR spectra, chromatograms, and crystallographic files in public databases (e.g., Zenodo).

- Plagiarism Checks : Use software (e.g., iThenticate) to verify originality, especially when comparing data to structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.